molecular formula C16H17ClN2O2S B13813173 [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid CAS No. 885276-92-6

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid

Cat. No.: B13813173
CAS No.: 885276-92-6
M. Wt: 336.8 g/mol
InChI Key: PUJBHYQUJTXDKP-UHFFFAOYSA-N
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Description

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid (CAS 885276-92-6) is a high-purity chemical compound offered for research and development purposes. This compound features a piperazine ring, a significant pharmacophore in medicinal chemistry known for its presence in a wide range of biologically active molecules . The structural combination of the chlorophenyl-piperazine moiety with a thiophene-acetic acid group makes it a compound of interest in central nervous system (CNS) drug discovery, particularly for researchers investigating potential antipsychotic agents . The flexible piperazine structure is a typical core in many pharmaceutical compounds that act on neurotransmitter systems, such as dopamine and serotonin receptors . Furthermore, derivatives containing a thiophene ring, similar to the one in this compound, are recognized in anticonvulsant research and are known to aid in blood-brain barrier penetration, which is a critical factor for CNS-active compounds . With a molecular formula of C16H17ClN2O2S and a molecular weight of 336.84 g/mol, this product is supplied with a guaranteed purity of 99% . It is intended for use in laboratory research only. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

885276-92-6

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C16H17ClN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21)

InChI Key

PUJBHYQUJTXDKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC=CS3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization and Condensation Reactions

The core intermediate, often a substituted piperazine derivative, is synthesized by cyclization of bis(2-chloroethyl) amino ethoxy acetamide with (R)-4-(chlorophenyl)phenyl methyl amine. This reaction is carried out in solvents such as toluene, benzene, xylene, or polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). The presence of bases such as triethylamine, diisopropylethylamine, pyridine, or potassium carbonate facilitates the reaction, typically at elevated temperatures ranging from 120°C to 130°C.

For example, N,N-diisopropylamine can serve both as a solvent and base, simplifying the process by eliminating the need for additional solvents or bases. The cyclization step forms the piperazinyl-ethoxy acetamide intermediate critical for subsequent transformations.

Hydrolysis Step

Hydrolysis of the acetamide intermediate to the target acetic acid compound is a crucial step. It can be performed under acidic or alkaline conditions, with acid hydrolysis being preferred. Common acids used include aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid, with sulfuric acid and hydrobromic acid being the most effective.

The hydrolysis temperature ranges from -20°C to 130°C, but optimal conditions are around 80°C to 85°C. This step also produces amino byproducts such as benzyl amine or 1-phenylethyl amine, which can be recovered and recycled to improve overall process efficiency.

Salt Formation

The final acid compound can be converted into pharmaceutically acceptable salts such as hydrochloride, hydrobromide, sodium, or potassium salts. Hydrochloride salts are typically prepared by purging hydrochloric acid gas into the reaction mixture or by adding an organic solvent saturated with hydrochloric acid gas. The amount of hydrochloric acid controls whether monohydrochloride or dihydrochloride salts are formed.

Synthesis Route Summary Table

Step Reagents/Conditions Outcome/Notes
Cyclization (R)-4-(chlorophenyl)phenyl methyl amine + bis(2-chloroethyl) amino ethoxy acetamide; solvent: toluene/DMF; base: triethylamine or diisopropylethylamine; temp: 120-130°C Formation of piperazinyl-ethoxy acetamide intermediate
Hydrolysis Acid hydrolysis with aq. HCl, HBr, or H2SO4; temp: 80-85°C Conversion to [4-(4-Chloro-phenyl)-piperazin-1-yl]-thiophen-2-yl-acetic acid; recovery of amine byproducts
Salt formation Purging with HCl gas or addition of HCl-saturated organic solvent Formation of hydrochloride salts (mono- or dihydrochloride)

Research Data and Yield Considerations

  • The overall yield of the dihydrochloride salt of the compound is reported to be low (~10.6%) when starting from 1-[(4-chlorophenyl)phenylmethyl]piperazine due to multiple synthetic steps and resolution inefficiencies.
  • Optical purity is critical; processes involving resolution of racemic mixtures using tartaric acid salts yield low recovery (~12.7%) and insufficient enantiomeric purity (<95%), which affects the final product quality.
  • The described process improvements include direct synthesis of enantiomerically enriched intermediates and optimized hydrolysis conditions to enhance yield and purity.

Alternative Synthetic Insights

While the main patent literature focuses on the piperazine-based synthesis, related synthetic strategies for similar compounds involve:

  • Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce aryl substituents on heterocycles.
  • Electrophilic aromatic substitution and subsequent functional group transformations to build complex aromatic frameworks.
  • Use of bases such as cesium carbonate and zinc chloride as catalysts in thiol-aryl coupling reactions, although these are more relevant to analogues with different core structures.

These alternative methods highlight the versatility of synthetic approaches but are less directly applicable to the exact compound .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of piperazine derivatives with aryl and heteroaryl substitutions. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Key Structural Features Molecular Weight Pharmacological Notes References
[4-(4-Chlorophenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid Piperazine + 4-chlorophenyl + thiophen-2-yl-acetic acid ~348.8 (estimated) Potential histamine receptor modulation; thiophene enhances lipophilicity.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid Piperazine + 4-chlorophenyl + 4-fluorophenyl-acetic acid 348.80 Fluorophenyl substitution may improve blood-brain barrier penetration.
2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid Piperazine + bis-aryl (4-chlorophenyl and phenyl) + acetic acid 356.84 Cetirizine-related impurity; bis-aryl groups increase steric hindrance.
[4-(4-Chlorophenyl)-piperazin-1-YL]-pyridin-4-yl-acetic acid Piperazine + 4-chlorophenyl + pyridin-4-yl-acetic acid ~345.8 (estimated) Pyridine substitution alters electronic properties; potential for enhanced receptor affinity.
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic acid Piperazine + 3-chlorophenyl + 4-oxobutanoic acid 410.30 Oxobutanoic acid chain may influence metabolic stability; dual chloro-substitutions.

Biological Activity

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid, with a CAS number of 885276-92-6, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17ClN2O2S
  • Molecular Weight : 336.84 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets, primarily in the central nervous system (CNS). It exhibits properties that may affect neurotransmitter systems and ion channels.

Anticonvulsant Activity

Research has shown that this compound demonstrates significant anticonvulsant properties. In various in vivo models, it was found to protect a substantial percentage of tested animals from seizures. For example, in the maximal electroshock (MES) test, it exhibited a protective effect on 75% of the tested mice at a dose of 100 mg/kg .

Ion Channel Modulation

The compound has been reported to interact with voltage-gated sodium channels and L-type calcium channels. It showed moderate inhibition of these channels, which is crucial for its anticonvulsant effects. Specifically, it displayed a balanced blocking effect on sodium channels (42.1% inhibition) and calcium channels (39.7% inhibition) .

Study 1: Anticonvulsant Efficacy

In a study assessing various compounds for their anticonvulsant activity, this compound was compared with established anticonvulsants like valproic acid and ethosuximide. The results indicated that this compound provided better protection against seizures than some traditional treatments, highlighting its potential as a therapeutic agent in epilepsy management .

Study 2: Hepatotoxicity Assessment

A hepatotoxicity study evaluated the effects of this compound on Hep G2 cells. The results showed no cytotoxic effects at concentrations ranging from 1 to 100 µM, indicating a favorable safety profile for liver cells . This is particularly important for drugs intended for chronic use.

Data Table: Biological Activity Overview

Activity Test Model Dose (mg/kg) Protection (%) Reference
AnticonvulsantMES Test10075
HepatotoxicityHep G2 Cells1 - 100>94% viability
Ion Channel InhibitionVoltage-Gated ChannelsN/ANa+: 42.1%, Ca²+: 39.7%

Q & A

Q. What synthetic methodologies are recommended for synthesizing [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid?

The synthesis of this compound typically involves multi-step reactions, including:

  • Piperazine Functionalization : Reacting 4-(4-chlorophenyl)piperazine with a thiophene-acetic acid derivative under nucleophilic substitution conditions.
  • Coupling Reactions : Using coupling agents like EDC/HOBt or DCC to link the piperazine and thiophene-acetic acid moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization from ethanol to isolate the pure product.

Q. Example Synthesis Table :

StepReagents/ConditionsYieldKey Observations
14-(4-chlorophenyl)piperazine + thiophene-acetyl chloride, DCM, RT, 12h65%Intermediate confirmed via TLC
2EDC/HOBt, DMF, 0°C → RT, 24h48%Crude product purified via column chromatography

Q. What experimental techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl) .
    • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., piperazine ring adopts a chair conformation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 365.08) .

Q. What preliminary biological activities have been investigated for this compound?

  • Binding Affinity Studies : Evaluated via surface plasmon resonance (SPR) against serotonin receptors (e.g., 5-HT1A_{1A} with Kd_d = 12 nM) .
  • In Vitro Assays : Anti-inflammatory activity tested via COX-2 inhibition (IC50_{50} = 0.8 μM in RAW 264.7 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Core Modifications :
    • Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
    • Substitute the thiophene ring with furan or pyridine to evaluate heterocycle influence on solubility and potency .
  • Methodology :
    • Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., 5-HT receptors) .
    • Validate predictions with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Q. How can contradictions in binding affinity data between SPR and radioligand assays be resolved?

  • Experimental Design :
    • Perform assays under identical buffer conditions (pH 7.4, 150 mM NaCl).
    • Use orthogonal techniques (e.g., fluorescence polarization) to cross-validate results .
  • Data Analysis :
    • Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between methods .

Q. What computational strategies enhance the efficiency of synthesizing derivatives?

  • Reaction Pathway Prediction :
    • Employ density functional theory (DFT) to model reaction intermediates and transition states (e.g., B3LYP/6-31G* level) .
    • Use machine learning (e.g., RDKit) to predict optimal solvent/reagent combinations for coupling reactions .
  • Case Study :
    • A 2025 study reduced synthesis time by 40% using quantum mechanics/molecular mechanics (QM/MM) simulations to optimize reaction conditions .

Q. What structural insights can be gained from X-ray crystallography of this compound?

  • Key Findings :
    • The piperazine ring adopts a chair conformation, with the chlorophenyl group in an equatorial position to minimize steric hindrance .
    • Hydrogen bonding between the acetic acid moiety and water molecules enhances crystal stability (bond length: 2.89 Å) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Studies :
    • pH Stability : Degrades rapidly at pH < 3 (t1/2_{1/2} = 2h) due to acetic acid protonation; stable at pH 7–9 (t1/2_{1/2} > 48h) .
    • Thermal Stability : Decomposes at >150°C, confirmed via differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Example : Discrepancies in reported IC50_{50} values for COX-2 inhibition (0.8 μM vs. 2.3 μM).

  • Resolution :
    • Compare cell lines (RAW 264.7 vs. THP-1) and assay protocols (e.g., incubation time, substrate concentration) .
    • Validate using a standardized assay (e.g., Cayman Chemical COX-2 Inhibitor Screening Kit) .

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